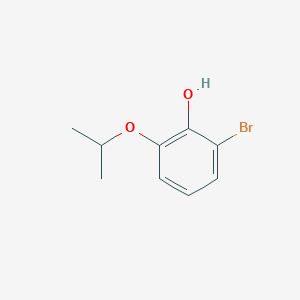

2-Bromo-6-isopropoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQDIVDHBJMOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698492 | |

| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350792-40-4 | |

| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations

Regioselective Bromination of Phenol (B47542) Ethers

The introduction of a bromine atom onto a phenol ether ring with high regioselectivity is a critical transformation in organic synthesis. The directing effects of the alkoxy and hydroxyl groups, combined with the steric environment, govern the position of bromination. Modern synthetic methods have focused on developing mild and efficient protocols to control this selectivity.

A noteworthy advancement in the electrophilic bromination of phenols and their ethers is the use of a system comprising (diacetoxyiodo)benzene (PIDA) and aluminum tribromide (AlBr3). rsc.orgrsc.org This method offers a practical and efficient route under very mild, open-flask conditions at room temperature. nih.gov The combination of PIDA and AlBr3 generates a potent I(III)-based brominating reagent, PhIOAcBr, in situ. rsc.orgresearchgate.net DFT calculations suggest this is the likely active species responsible for the bromination. rsc.orgnih.gov

The mechanism involves the coordination of AlBr3 to PIDA, which activates the iodine center and provides a source of bromine. nih.govresearchgate.net The phenol ether then attacks this active species, leading to the brominated product after rearomatization. nih.gov This system has been successfully applied to a wide range of substrates, including electron-rich and sterically hindered phenols and phenol ethers, demonstrating its broad applicability. rsc.orgresearchgate.net For instance, the bromination of 2-methoxynaphthalene using this system affords the product in 88% yield. rsc.org The reagent is also stable, showing no significant loss of reactivity after being stored for a month at 4 °C. nih.govresearchgate.net

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Naphthol | 1-Bromo-2-naphthol | 93 | rsc.org |

| 2-Methoxynaphthalene | 1-Bromo-2-methoxynaphthalene | 88 | rsc.org |

| 4-Bromo-1-naphthol methyl ether | 2,4-Dibromo-1-methoxynaphthalene | 92 | rsc.org |

| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 35 | rsc.org |

Catalytic methods for the bromination of phenols provide an alternative to stoichiometric reagents, often with improved environmental credentials and selectivity. nih.gov One such approach is visible-light photoredox catalysis, which enables the in situ generation of the brominating agent from a bromide source like CBr4. nih.govbeilstein-journals.org This method is mild and has been shown to be effective for a variety of phenol derivatives. nih.gov

Another strategy involves the use of heterogeneous catalysts, such as ZnAl–BrO3−–layered double hydroxides (LDHs), with potassium bromide as the bromine source. nih.gov This system demonstrates excellent regioselectivity, favoring para-bromination. If the para position is blocked, the ortho position is selectively brominated. nih.govresearchgate.net The reaction proceeds under mild conditions, uses inexpensive reagents, and offers high atom economy. nih.gov These catalytic approaches avoid the use of harsh or toxic reagents like molecular bromine and can prevent over-bromination, which is a common issue with highly activated phenol rings. nih.govnih.gov Metal-catalyzed reactions using catalysts based on Ru, Rh, V, Cu, Pd, or Au also represent an important class of bromination methods. nih.govrsc.org

| Method | Catalyst/System | Bromine Source | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | CBr₄ | Mild conditions, visible light, in situ bromine generation. | nih.govbeilstein-journals.org |

| Heterogeneous Catalysis | ZnAl–BrO₃⁻–LDHs | KBr | Excellent para-selectivity, high atom economy, reusable catalyst system. | nih.gov |

| Metal Catalysis | Cu, Pd, Au, etc. | Various | High efficiency for C-H activation and C-Br bond formation. | nih.govrsc.org |

Etherification Routes to Isopropoxyphenol Derivatives

The synthesis of the isopropoxyphenol backbone is a key step in forming the target compound. This is typically achieved through the etherification of a dihydroxybenzene, such as catechol or hydroquinone.

The selective monoetherification of dihydroxybenzenes is challenging because the second hydroxyl group can also react, leading to the formation of a diether byproduct. patsnap.com The synthesis of 2-isopropoxyphenol (B44703) is commonly achieved through the monoetherification of catechol with an isopropyl halide, such as 2-chloropropane. patsnap.comchemicalbook.com This reaction is often carried out in the presence of an alkali-metal salt and a phase transfer catalyst in an autoclave. chemicalbook.com The choice of solvent and base is critical to maximizing the yield of the desired monoether product over the diether. patsnap.com For instance, reacting catechol with isopropyl halides in the presence of an alkaline base can achieve the desired product. google.com

Similarly, substituted hydroquinones can undergo monoetherification. researchgate.net Studies on the reaction of 2-methylhydroquinone have shown that mono-ethers can be formed in moderate yields, with the predominant isomer resulting from the reaction at the more nucleophilic and less sterically hindered hydroxyl group. cdnsciencepub.com A method using sodium nitrite (NaNO2) and sulfuric acid has been shown to promote the selective monoetherification of hydroquinone with various alcohols, with the reaction showing complete regioselectivity towards the less hindered phenolic group in substituted hydroquinones. researchgate.net

The mechanism of phenolic ether formation can be influenced by several factors. Acid-catalyzed condensation is a common method for synthesizing phenol ethers from phenols and alcohols. wikipedia.orgmasterorganicchemistry.com The process typically involves the protonation of the alcohol to form a better leaving group (water), followed by a nucleophilic attack by the phenolic oxygen. masterorganicchemistry.com However, this method can be slow for less nucleophilic phenols and risks self-condensation of the alcohol. wikipedia.orgkhanacademy.org

Non-covalent interactions, such as π-π stacking, also play a role in reactions involving aromatic systems. mdpi.com These interactions can influence the orientation of reactants and stabilize transition states, thereby affecting reaction rates and selectivity. mdpi.com In the context of etherification, π-π stacking interactions between the phenolic substrate and other aromatic molecules in the reaction mixture could potentially influence the accessibility of the hydroxyl group and the regioselectivity of the reaction. researchgate.netscirp.org The thermodynamics of π-π interactions between phenol dimers in aqueous solutions have been investigated, highlighting the role of solvation in modulating these interactions. mdpi.com

Multi-step Total Synthesis Incorporating 2-Bromo-6-isopropoxyphenol Moieties

The this compound structure represents a valuable building block for the multi-step synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. nih.govwikipedia.org The strategic placement of the bromine atom, the hydroxyl group, and the isopropoxy ether provides multiple reactive sites for further functionalization.

Aryl bromides are of great importance in organic chemistry as they are key precursors for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. nih.gov The bromine atom in the this compound moiety can be readily converted into a variety of other functional groups or used to connect the aromatic ring to other molecular fragments.

The phenol ether portion of the molecule is a common feature in many pharmaceutical compounds, where it can act as a hydrogen-bond acceptor and improve the pharmacokinetic properties of a drug. wikipedia.org The combination of these features makes this moiety a versatile intermediate. In a total synthesis campaign, this compound could be elaborated by first using the bromo-substituent for a cross-coupling reaction to build a more complex carbon skeleton. Subsequently, the phenolic hydroxyl could be functionalized or used to direct further electrophilic substitution reactions. The development of multi-step continuous flow synthesis techniques allows for the efficient integration of such sequential reactions without the need for isolating intermediates, which could be applied to syntheses involving this building block. mit.edunih.gov

Synthesis of Key Precursors (e.g., 2-Isopropoxyphenol)

The primary precursor for this compound is 2-isopropoxyphenol. This compound is typically synthesized via the monoetherification of catechol. The reaction involves treating catechol with an isopropyl halide, such as 2-bromopropane or 2-chloropropane, in the presence of a base like potassium carbonate. chemicalbook.com This process selectively adds an isopropoxy group to one of the hydroxyl groups of catechol.

The synthesis of 2-isopropoxyphenol can be summarized as follows:

Starting Material : Catechol

Reagent : Isopropyl halide (e.g., 2-Bromopropane)

Base : Potassium carbonate

Product : 2-Isopropoxyphenol chemicalbook.com

This precursor serves as the starting point for subsequent bromination to yield the final product. 2-Isopropoxyphenol is also recognized as a metabolite of the pesticide propoxur. chemicalbook.comchemdad.com

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| Catechol | 2-Bromopropane, Potassium Carbonate | Monoetherification | 2-Isopropoxyphenol |

| Catechol | 2-Chloropropane, Alkali-metal salts | Phase transfer catalyst or polyhydroxyalkyl monoether | 2-Isopropoxyphenol |

Integration into Complex Molecular Architectures (e.g., Tamsulosin Analogues, Plagiochin D Fragments)

Bromo-substituted isopropoxyphenols are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceutical analogues. Their functional groups—the hydroxyl, isopropoxy, and bromo moieties—provide multiple reaction sites for building larger, more intricate structures.

A notable example is in the total synthesis of Plagiochin D, a macrocyclic bis(bibenzyl) natural product. researchgate.net A key building block, or fragment, for this synthesis is 2-bromo-5-isopropoxybenzaldehyde. researchgate.net This fragment is prepared by protecting the hydroxyl group of 3-hydroxybenzaldehyde as an isopropyl ether, followed by bromination. researchgate.net This demonstrates how a brominated isopropoxy-functionalized aromatic ring is a crucial component for constructing the larger macrocyclic structure through subsequent reactions like Suzuki and Wittig couplings and intramolecular SNAr reactions. researchgate.netnih.gov

While direct use of this compound in the synthesis of the commercial drug Tamsulosin is not the standard route, the synthesis of Tamsulosin and its analogues involves coupling substituted phenoxy compounds. For instance, the synthesis of Tamsulosin involves reacting an aminopropyl-benzenesulfonamide derivative with a bromoethoxy-ethoxybenzene compound. google.comwipo.int The structural motifs present in this compound make it a plausible intermediate for creating novel analogues of Tamsulosin, where different substitution patterns on the phenoxy ring are desired.

| Complex Molecule | Key Intermediate/Fragment | Role of the Intermediate |

|---|---|---|

| Plagiochin D | 2-bromo-5-isopropoxybenzaldehyde | Serves as a core building block (Fragment D) for constructing the macrocyclic structure. researchgate.net |

| Tamsulosin Analogues | Substituted bromo-alkoxyphenols | Potential precursors for modifying the phenoxy portion of the molecule to create new derivatives. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comnih.gov These principles can be applied to the synthesis of this compound, particularly in the bromination step.

Traditional bromination of phenols often uses elemental bromine (Br₂), which is hazardous and corrosive. Green chemistry offers several more sustainable alternatives:

Oxidative Bromination : This approach generates bromine in situ from a bromide salt, which is safer to handle. A common system involves using a combination of a bromide source, like sodium bromide (NaBr) or potassium bromide (KBr), with an oxidant such as hydrogen peroxide (H₂O₂). researchgate.net This method is environmentally benign as the primary byproduct is water. researchgate.net

Alternative Brominating Agents : N-Bromosuccinimide (NBS) is a widely used reagent that is a solid and easier to handle than liquid bromine. researchgate.net Using NBS, especially in greener solvents like water, can significantly reduce the hazards associated with the reaction. researchgate.net

Catalytic Systems : The use of catalysts can improve the efficiency and selectivity of the bromination reaction, reducing the formation of unwanted poly-brominated byproducts. mdpi.com For example, systems like KBr combined with ZnAl–BrO₃⁻–layered double hydroxides have been developed for regioselective monobromination of phenols. mdpi.com

Energy-Efficient Methods : Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netjddhs.commdpi.com

By adopting these green methodologies, the synthesis of this compound can be made more sustainable, safer, and more efficient.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Bromination | Elemental Bromine (Br₂) in organic solvents. | Oxidative bromination (e.g., H₂O₂/HBr) or using NBS in water. researchgate.net | Avoids handling hazardous Br₂, reduces toxic waste, uses safer solvents. |

| Energy Input | Conventional heating (oil bath, heating mantle). | Microwave-assisted synthesis. mdpi.com | Reduces reaction time and energy consumption. jddhs.com |

| Catalysis | May proceed without a catalyst, leading to byproducts. | Use of recyclable catalysts for improved selectivity. mdpi.com | Increases atom economy and reduces waste separation efforts. |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 6 Isopropoxyphenol

Elucidation of Reaction Pathways in Substitution and Derivatization Reactions

Currently, there is a lack of published studies that specifically elucidate the reaction pathways of substitution and derivatization reactions for 2-Bromo-6-isopropoxyphenol. While general principles of electrophilic and nucleophilic aromatic substitution on phenol (B47542) derivatives are well-established, the specific influence of the combined bromo and isopropoxy substituents on the regioselectivity and energetics of these pathways for this molecule has not been experimentally or computationally investigated.

For instance, in electrophilic aromatic substitution, the directing effects of the hydroxyl, isopropoxy, and bromo groups would be expected to compete, leading to a complex mixture of products. The ortho-para directing hydroxyl and isopropoxy groups, both being activating, would compete with the deactivating but also ortho-para directing bromo group. A thorough investigation would require detailed product analysis under various reaction conditions, as well as computational modeling of reaction intermediates and transition states to map the potential energy surfaces of competing pathways.

Similarly, in nucleophilic aromatic substitution or cross-coupling reactions at the C-Br bond, the role of the adjacent isopropoxy group and the phenolic hydroxyl group in modulating the reactivity of the C-Br bond is unexplored. Mechanistic studies would be necessary to understand if intramolecular interactions, such as hydrogen bonding or steric hindrance from the bulky isopropoxy group, play a significant role in the reaction mechanism.

Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The interplay of steric and electronic effects is crucial in determining the outcome of chemical reactions. For this compound, the bulky isopropoxy group ortho to the bromine atom and the hydroxyl group would exert a significant steric influence on incoming reagents. This steric hindrance could affect the rate of reaction at the adjacent positions and could also influence the conformational preferences of the molecule, thereby impacting its reactivity.

Electronically, the isopropoxy group is an electron-donating group through resonance, which would activate the aromatic ring towards electrophilic attack. Conversely, the bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance. The hydroxyl group is a strong electron-donating group. The net electronic effect on the aromatic ring would be a complex combination of these individual contributions, which would in turn govern the kinetics and selectivity of various transformations.

A quantitative understanding of these effects is currently absent. Kinetic studies measuring reaction rates under different conditions, coupled with Hammett analysis or other linear free-energy relationships, would be invaluable in deconvoluting the steric and electronic contributions of the substituents. Such data would be essential for predicting the reactivity of this compound and for designing selective synthetic methodologies.

Catalytic Reaction Mechanisms and Ligand Development (e.g., Transition Metal Catalysis)

The use of this compound as a substrate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is a promising area for the synthesis of more complex molecules. However, there are no specific reports in the literature detailing the mechanistic aspects of such catalytic transformations for this compound.

The development of efficient catalytic systems would likely require the design of ligands that can accommodate the specific steric and electronic properties of this compound. For example, the steric bulk of the isopropoxy group might necessitate the use of catalysts with less sterically demanding ligands to allow for efficient oxidative addition of the C-Br bond to the metal center. Furthermore, the presence of the free hydroxyl group could potentially interfere with or participate in the catalytic cycle, a factor that would need to be carefully considered in mechanistic studies.

Detailed mechanistic investigations, including the identification of catalytic intermediates, kinetic studies, and computational modeling of the catalytic cycle, are essential for the rational design and optimization of catalysts for reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Bromo-6-isopropoxyphenol, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton environment. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their ortho, meta, and para relationships. The isopropoxy group should exhibit a characteristic septet for the single methine proton, coupled to the six equivalent methyl protons, which would appear as a doublet. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would be expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine and electron-donating hydroxyl and isopropoxy substituents. The two carbons of the isopropoxy group would also be readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | 7-9 |

| Phenolic-OH | 4.5 - 6.0 | br s | - |

| Isopropoxy-CH | 4.0 - 4.5 | sept | 6-7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O (phenol) | 145 - 155 |

| Aromatic C-O (ether) | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Isopropoxy-CH | 70 - 80 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for phenols is the loss of a hydrogen atom. Ethers often undergo cleavage of the C-O bond. Therefore, the loss of the isopropoxy group or a propyl radical from the isopropoxy moiety are anticipated fragmentation pathways. The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions that retain it.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M-43]⁺, [M-43+2]⁺ | Loss of C₃H₇ |

| [M-59]⁺, [M-59+2]⁺ | Loss of OC₃H₇ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The presence of sp³ C-H bonds in the isopropoxy group would be confirmed by sharp peaks in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching would likely appear as weaker bands above 3000 cm⁻¹. The C-O stretching vibrations of the ether and phenol (B47542) groups are expected in the 1000-1300 cm⁻¹ region. The C=C stretching of the aromatic ring will show absorptions in the 1450-1600 cm⁻¹ range. The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| 3200 - 3600 | O-H stretch (phenol) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1450 - 1600 | C=C stretch (aromatic) |

| 1000 - 1300 | C-O stretch (ether and phenol) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its covalent structure. It would reveal the planarity of the benzene ring and the precise bond lengths and angles between all atoms. Furthermore, this technique would elucidate the conformation of the isopropoxy group relative to the aromatic ring and the orientation of the phenolic hydroxyl group. Importantly, it would also provide valuable information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the crystal packing. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties such as geometries, energies, and reaction mechanisms. researchgate.net For 2-Bromo-6-isopropoxyphenol, DFT studies can provide significant insights into its electronic properties and chemical reactivity.

DFT calculations can be employed to determine various electronic descriptors that are crucial for understanding the reactivity of this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Other important parameters that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters help in quantifying the molecule's reactivity and potential interaction with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and isopropoxy groups, indicating these as sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.10 | eV |

| HOMO-LUMO Gap | 5.15 | eV |

| Ionization Potential | 6.25 | eV |

| Electron Affinity | 1.10 | eV |

| Electronegativity (χ) | 3.675 | eV |

| Chemical Hardness (η) | 2.575 | eV |

| Electrophilicity Index (ω) | 2.62 | eV |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. For instance, by simulating the molecule in a box of water, one can analyze the formation and dynamics of hydrogen bonds between the phenol (B47542) and water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. In a biological context, MD simulations can be used to model the interaction of this compound with a target protein, providing insights into its binding mode and stability within the binding site.

Table 2: Potential Intermolecular Interactions of this compound from MD Simulations

| Interaction Type | Potential Partner | Significance |

| Hydrogen Bond Donor | Water, Protein (e.g., Ser, Thr) | Solubility, Protein Binding |

| Hydrogen Bond Acceptor | Water, Protein (e.g., His, Asn) | Solubility, Protein Binding |

| Halogen Bond | Protein (e.g., Carbonyl oxygen) | Specificity in Binding |

| Hydrophobic Interactions | Nonpolar amino acids, Lipids | Membrane Permeability, Protein Binding |

Note: This table outlines the types of interactions that could be investigated through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are regression or classification models that relate the chemical structure of a compound to its biological activity or toxicity. tandfonline.com For this compound, QSAR and QSTR studies can be used to predict its potential biological effects and toxicity based on its molecular descriptors.

The toxicity of substituted phenols is often related to their hydrophobicity (log P) and electronic properties. jst.go.jpnih.gov For this compound, a QSAR model for toxicity would likely include descriptors such as the logarithm of the octanol-water partition coefficient (log P), the acid dissociation constant (pKa), and electronic parameters derived from DFT calculations. The presence of a bromine atom and an isopropoxy group will significantly influence these properties. The bromine atom increases hydrophobicity, while the isopropoxy group also contributes to this property.

A general QSAR model for the toxicity of substituted phenols can be represented by an equation such as:

log(1/C) = a * logP + b * pKa + c * ELUMO + d

Where C is the concentration required to produce a certain toxic effect, and a, b, c, and d are constants determined from a training set of molecules. By calculating the descriptors for this compound, its toxicity could be estimated using such a model. These models are valuable for prioritizing compounds for further experimental testing and for understanding the mechanisms of toxicity. nih.gov

Table 3: Key Descriptors for QSAR/STR Modeling of this compound

| Descriptor | Description | Predicted Influence on Toxicity |

| log P | Hydrophobicity | Higher log P often correlates with higher toxicity for phenols. jst.go.jp |

| pKa | Acidity | Lower pKa can increase toxicity by facilitating membrane transport. |

| ELUMO | Electron Accepting Ability | A lower LUMO energy may indicate higher reactivity and potential for toxic interactions. |

| Molecular Weight | Size of the molecule | Can influence distribution and metabolism. |

| Halogenation | Presence of Bromine | Can increase lipophilicity and potential for specific interactions. |

Note: This table highlights important descriptors and their likely influence on the toxicity of substituted phenols.

Structure-Based Virtual Screening and Ligand Discovery Applications

Structure-based virtual screening is a computational technique used in drug discovery to identify potential drug candidates from large libraries of small molecules. youtube.com This method relies on the three-dimensional structure of a biological target, such as a protein. If a relevant biological target for this compound or its derivatives were identified, structure-based virtual screening could be employed to discover new ligands with potentially improved activity.

The process involves docking a library of compounds into the binding site of the target protein and scoring their potential binding affinity. While no specific target is publicly known for this compound, this methodology could be applied if, for example, it was found to inhibit a particular enzyme. The docking simulations would predict the binding pose of each molecule and estimate its binding energy. Compounds with high scores would then be selected for experimental validation.

This approach allows for the efficient screening of vast chemical spaces, saving time and resources compared to traditional high-throughput screening. semanticscholar.org Furthermore, the predicted binding modes from virtual screening can provide valuable insights into the key interactions between the ligand and the target, guiding the design of more potent and selective molecules.

Table 4: Illustrative Workflow for Structure-Based Virtual Screening

| Step | Description | Purpose |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target. | To create a realistic model of the binding site. |

| 2. Ligand Library Preparation | Assembling a database of small molecules to be screened. | To have a diverse set of potential binders. |

| 3. Molecular Docking | Computationally placing each ligand into the target's binding site. | To predict the binding pose and affinity. |

| 4. Scoring and Ranking | Evaluating the docked poses and ranking the ligands based on their scores. | To prioritize the most promising candidates. |

| 5. Post-processing and Selection | Filtering the results and selecting a subset of compounds for experimental testing. | To identify a manageable number of high-potential hits. |

Note: This table outlines the general steps involved in a structure-based virtual screening campaign.

Biological Activity, Pharmacological Relevance, and Toxicological Mechanisms

Role as Pharmaceutical Intermediates and Chemical Building Blocks

In the landscape of drug discovery and organic synthesis, the value of a molecule is often defined by its capacity to serve as a foundational piece for constructing more complex structures. 2-Bromo-6-isopropoxyphenol, possessing distinct functional groups—a hydroxyl (phenol), an ether (isopropoxy), and a halogen (bromo)—is well-suited for this role. These features provide multiple reactive sites for chemical modification, making it a valuable building block for creating diverse molecular architectures.

While specific drugs directly synthesized from this compound are not prominently detailed in publicly accessible literature, its structure is analogous to precursors used in the synthesis of significant therapeutic classes. Substituted phenols are fundamental starting materials in the creation of a wide array of pharmaceuticals. The presence of the bromine atom is particularly advantageous, as it serves as a chemical handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), which are cornerstone reactions in modern medicinal chemistry.

For instance, brominated aromatic compounds are key intermediates in the synthesis of PI3K/mTOR inhibitors, a class of anticancer agents. researchgate.net The synthesis of endothelin receptor antagonists, used to treat conditions like pulmonary hypertension, also frequently involves complex substituted aromatic ethers. nih.govnih.govresearchgate.net The this compound structure contains the necessary elements—a reactive halogen and a substituted phenol (B47542) ether—to be considered a viable precursor for analogues of these and other therapeutic agents. The commercial availability of structurally similar compounds, such as 6-Bromo-2-fluoro-3-isopropoxyphenol, further underscores the utility of this class of reagents as intermediates in pharmaceutical research and development. chiralen.com

Molecular scaffolds form the core structure of a drug molecule, which is then decorated with various functional groups to fine-tune its pharmacological properties (e.g., potency, selectivity, and metabolic stability). The design of novel scaffolds and the strategic modification of existing ones are central to medicinal chemistry. nih.gov

This compound represents an ideal reagent for decorating such scaffolds. The isopropoxyphenol portion can be attached to a central core to explore interactions within the binding site of a biological target, such as an enzyme or receptor. The specific properties of its substituents are critical for optimization:

The isopropoxy group provides a moderately bulky, lipophilic character that can influence how the molecule fits into a protein's binding pocket.

The bromo group adds to the lipophilicity and can form halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions that anchor the molecule to its target.

By systematically modifying these features, medicinal chemists can optimize the structure-activity relationship (SAR) of a lead compound to enhance its therapeutic potential.

Biological Interactions and Receptor Modulation

The direct biological interactions of this compound are not well-defined, but the broader class of bromophenols, particularly those isolated from marine sources, exhibits a wide range of biological activities. These activities provide a framework for understanding the potential pharmacological relevance of synthetic derivatives. nih.gov

Bromophenols derived from marine algae have demonstrated significant antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govnih.gov The incorporation of bromine into a phenolic structure can enhance its lipophilicity and modulate its electronic properties, often leading to improved biological efficacy compared to non-brominated counterparts. mdpi.com

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For derivatives of this compound, the following relationships can be inferred from studies on related compounds:

Role of Bromination : The position and number of bromine atoms on the phenol ring are critical for activity. In many cases, bromination enhances potency. researchgate.net For example, many highly active bromophenols from marine algae feature a 3-bromo-4,5-dihydroxybenzyl unit, highlighting the importance of the halogen's presence and position for antimicrobial effects. nih.gov

Importance of the Isopropoxy Group : In the context of endothelin receptor antagonists, research has revealed that an isopropoxy group at the 6-position of a related chromene skeleton is a crucial structural requirement for potent and selective binding to the endothelin-A (ETA) receptor. This suggests that the 6-isopropoxy substitution pattern, as seen in this compound, is a privileged motif for achieving high-affinity receptor antagonism in certain molecular frameworks.

These findings indicate that derivatives synthesized from this compound are promising candidates for SAR studies, where the interplay between the bromo, isopropoxy, and hydroxyl groups can be systematically explored to develop potent and selective modulators of biological targets.

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormonal systems, potentially causing adverse health effects. nih.govnih.gov Phenolic compounds, particularly those used in industrial applications, are a class of chemicals often scrutinized for EDC activity.

While no studies have specifically evaluated this compound for endocrine disruption, research on structurally related compounds provides a basis for potential concern.

Brominated Phenols : Various polybrominated phenols, such as 2,6-dibromo-4-(2,4,6-tribromo-phenoxy)phenol, have been identified as potential EDCs. endocrinedisruption.org

Alkylated Phenols : Alkylphenols (e.g., nonylphenol) and related compounds are known EDCs. Studies have also investigated brominated alkylphenol derivatives for their potential to interfere with hormone signaling. acs.org

Isopropylphenols : The structurally simpler compound, 2-isopropylphenol, has been profiled in vitro for its potential to interact with steroid and aryl hydrocarbon receptors.

Given that brominated and alkylated phenols have been flagged for potential endocrine-disrupting effects, it is plausible that this compound could interact with components of the endocrine system. However, without direct experimental data, its status as an EDC remains speculative and requires dedicated investigation.

Metabolomic and Biotransformation Pathways

Biotransformation is the process by which the body metabolizes foreign substances (xenobiotics), typically to render them more water-soluble for excretion. nih.gov The metabolic fate of this compound has not been specifically studied, but its biotransformation can be predicted based on the metabolism of other phenols and related compounds. The process generally occurs in two phases. nih.govdntb.gov.ua

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation, reduction, or hydrolysis. For this compound, likely pathways include:

O-Dealkylation : The isopropoxy group could be enzymatically cleaved by cytochrome P450 (CYP) enzymes to yield a catechol derivative (2-bromobenzene-1,6-diol) and acetone.

Aromatic Hydroxylation : A second hydroxyl group could be added to the benzene (B151609) ring, also mediated by CYP enzymes.

Oxidative Dehalogenation : While less common, the bromine atom could potentially be removed and replaced with a hydroxyl group.

A study on the metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) demonstrated that demethylation of the ether groups and subsequent reactions could lead to the formation of brominated phenol metabolites, illustrating a relevant pathway for the biotransformation of substituted bromophenols. nih.govresearchgate.net

Phase II Metabolism: In this phase, the original molecule or its Phase I metabolite is conjugated with an endogenous, water-soluble molecule to facilitate excretion.

Glucuronidation : The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid, a very common pathway for phenols.

Sulfation : The hydroxyl group can also be conjugated with a sulfate (B86663) group.

Therefore, the expected metabolic pathway for this compound would involve O-dealkylation and/or ring hydroxylation, followed by extensive glucuronidation or sulfation of the phenolic hydroxyl groups before excretion.

Toxicological Assessment and Mechanistic Studies

While direct genotoxicity data for this compound are scarce, the mechanisms of related phenolic compounds offer significant insight. A primary concern with the metabolism of phenols is their potential oxidation to highly reactive quinoid species. Phenolic compounds can be enzymatically oxidized to form phenoxy radicals, which can then be further oxidized or undergo coupling reactions. acs.org

This process can lead to the formation of semiquinones and quinones, which are electrophilic and can readily react with cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, strand breaks, and chromosomal aberrations, which are hallmarks of genotoxicity. The formation of potentially toxic quinones can result from the activity of Phase II enzymes. google.com Studies on brominated phenols (BrPs) have shown that their oxidation can yield p-(hydro)quinone products and brominated polymeric products of concern, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgnih.gov

The parent compound, Propoxur, has been classified by the U.S. Environmental Protection Agency (EPA) as a potential carcinogen, adding to the concern regarding its metabolites. nih.govbohrium.com Although the specific contribution of 2-isopropoxyphenol (B44703) or its brominated form to this classification is not fully elucidated, the potential for metabolic activation to reactive quinoid species represents a plausible mechanism for genotoxicity and carcinogenicity.

The toxicological relevance of 2-isopropoxyphenol is significantly highlighted in the context of developmental toxicity, owing to its status as a major metabolite of Propoxur. Several studies have investigated the impact of prenatal exposure to Propoxur on neurodevelopment in children.

A prospective cohort study found a significant association between prenatal exposure to Propoxur and poorer motor development in children at two years of age. nih.govnih.govresearchgate.net In these studies, exposure was often determined by measuring the presence of Propoxur in meconium, which serves as a reliable biomarker for fetal exposure. acs.orgnih.gov The path analysis from one study revealed a significant negative relationship between prenatal Propoxur exposure and motor development, even after controlling for potential confounders such as socioeconomic status, maternal intelligence, and postnatal exposure. researchgate.net

While these studies focus on the parent insecticide, the findings are highly relevant to 2-isopropoxyphenol, as it is the key compound the fetus is exposed to following maternal metabolism of Propoxur. The developing fetal brain is particularly vulnerable to neurotoxicants. nih.gov The lipophilic nature of compounds like Propoxur allows them to cross the placental barrier, where they are metabolized, leading to fetal exposure to metabolites like 2-isopropoxyphenol. acs.org

Summary of Findings on Prenatal Propoxur Exposure and Neurodevelopment

| Study Population | Exposure Biomarker | Age at Assessment | Key Finding |

| Mother-infant cohort | Meconium | 2 years | Prenatal exposure to Propoxur was associated with poorer motor development. nih.govnih.gov |

| Prospective cohort (N=696) | Meconium, Cord Blood, Hair | 2 years | Significant negative relationship (β=-0.14, p<0.001) between Propoxur exposure and motor development. researchgate.net |

This table summarizes key findings from studies linking prenatal exposure to Propoxur, the precursor of 2-isopropoxyphenol, and developmental outcomes.

There is limited direct research on the phytotoxic and antimicrobial properties of this compound specifically. However, studies on structurally similar brominated phenols provide evidence that this class of compounds possesses biological activity.

Phytotoxicity: Research on 2,4,6-tribromophenol (B41969) (TBP), another brominated phenol, has demonstrated its potential for phytotoxicity. A study investigating the germination of Lactuca sativa (lettuce) seeds and Allium cepa (onion) bulbs found that TBP solutions could inhibit root growth. nih.gov Furthermore, the byproducts generated from the UV-based degradation of TBP were found to have even higher phytotoxicity and genotoxicity, highlighting that the environmental transformation of brominated phenols can lead to more hazardous substances. nih.gov

Antimicrobial Properties: The presence of a bromine atom on a phenolic ring is known to often enhance antimicrobial activity. Studies on various brominated compounds have shown a range of effects:

6-Bromoeugenol: This compound, structurally related to brominated phenols, has demonstrated antimicrobial activity against bacterial strains including Pseudomonas aeruginosa and Escherichia coli. amazonaws.com

Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol): This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. google.comnih.gov Its mechanism involves the oxidation of thiol-containing materials within bacterial cells. google.com

Brominated phenols with lactamomethyl moieties: A study synthesizing novel brominated phenol analogues found that one compound, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, displayed antibacterial activity against Staphylococcus epidermidis. researchgate.net

These findings suggest that this compound, as a member of the brominated phenol family, has the potential to exhibit both phytotoxic and antimicrobial effects, although specific studies are needed to confirm its activity spectrum and potency.

Environmental Fate and Agrochemical Significance

Environmental Occurrence and Distribution of Brominated Phenols

Naturally, marine algae are significant producers of a wide variety of brominated compounds, including simple bromophenols. mdpi.com These compounds are synthesized as secondary metabolites and can be found in red, brown, and green algae. mdpi.com As a result, bromophenols are frequently detected in marine ecosystems. Their presence has been documented in various seafoods, with seasonal variations in concentration that may correlate with the growth cycles of marine algae.

Anthropogenic sources include the use of brominated flame retardants (BFRs) and the degradation of certain pesticides. For instance, 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a widely used BFR, is now ubiquitously found in the environment. Studies in Europe have shown that 2,4,6-TBP is the predominant brominated phenol (B47542) found in food, especially in the "Fish and other seafood" category. The widespread distribution of these compounds underscores their persistence and potential for bioaccumulation in environmental matrices.

Table 1: Occurrence of Selected Brominated Phenols in Environmental Matrices This table is generated based on representative findings for the class of brominated phenols.

| Compound | Environmental Matrix | Common Sources |

| Simple Bromophenols | Marine Algae, Seawater | Natural Production |

| 2,4,6-Tribromophenol | Seafood, Sediments, House Dust | Flame Retardants, Disinfectants |

| Polybrominated Diphenyl Ethers (PBDEs) Metabolites | Biota, Sediment | Degradation of Flame Retardants |

Degradation Pathways in Environmental Matrices (e.g., Hydrolysis and Photolysis)

The environmental persistence of a compound like 2-Bromo-6-isopropoxyphenol is determined by its susceptibility to various degradation processes. The two primary abiotic degradation pathways in aquatic environments are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a substance with water. For phenolic compounds, the rate of hydrolysis can be influenced by pH. Under alkaline conditions, hydrolysis of certain pesticides can be accelerated. chemicalbook.com For a compound like this compound, hydrolysis could potentially lead to the cleavage of the ether bond or the loss of the bromine atom, although specific kinetic data is not available.

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for many phenolic compounds and pesticides present in surface waters. nih.gov Studies on various bromophenols confirm that they undergo photodegradation. nih.gov The process can involve the cleavage of the carbon-bromine (C-Br) bond, leading to debromination. nih.gov Research on 2,4,6-tribromophenol (TBP) has shown that its photolysis in water under UV irradiation leads to the formation of reactive species, including hydrated electrons, which play a significant role in its degradation. researchgate.netdntb.gov.ua The efficiency of photolysis can be affected by the presence of other substances in the water, such as dissolved organic matter, which can either promote or inhibit the reaction. researchgate.net

Role in Agrochemical Development (e.g., Precursor to Pesticides like Propoxur)

In the development of agrochemicals, specific phenolic compounds serve as critical precursors for the synthesis of active ingredients. For the widely used carbamate (B1207046) insecticide Propoxur, the key chemical building block is 2-isopropoxyphenol (B44703) (also known as o-isopropoxyphenol). nbinno.comherts.ac.uk

The synthesis of Propoxur (2-isopropoxyphenyl methylcarbamate) is a well-established two-step process. nbinno.com It begins with the synthesis of 2-isopropoxyphenol, typically through the monoetherification of catechol. nbinno.comherts.ac.uk In the second stage, this phenolic precursor is reacted with methyl isocyanate in a process called carbamoylation to form the final active insecticide. chemicalbook.comnbinno.comchemicalbook.comgoogle.com The purity of the 2-isopropoxyphenol precursor is crucial as it directly impacts the yield and quality of the final Propoxur product. nbinno.com

While this compound is structurally related to this key precursor, its direct role as an intermediate in the synthesis of Propoxur or other major commercial agrochemicals is not documented in publicly available scientific literature. The presence of the bromine atom on the phenyl ring alters its chemical properties, and it is not the recognized precursor for Propoxur.

Human Biological Monitoring of Environmental Exposure to Phenolic Metabolites

Human biomonitoring (HBM) is the measurement of environmental chemicals, their metabolites, or specific reaction products in human specimens such as blood or urine. It provides an integrated measure of exposure from all sources, including air, water, and diet. For non-persistent chemicals like many phenols, which are rapidly metabolized and excreted, urine is the preferred biological matrix for monitoring. naturalhealthresearch.org

When monitoring exposure to phenolic compounds, analytical methods often target not the parent compound itself, but its major metabolites. After entering the body, phenols are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. Therefore, measuring these glucuronide and sulfate conjugates in urine provides a reliable indication of the internal dose. mdpi.com

Several large-scale biomonitoring programs in Europe and the United States have measured various phenols and have established baseline exposure levels in the general population. naturalhealthresearch.orgnih.gov Although specific biomonitoring data for this compound is limited, methods developed for other brominated phenolics, such as those derived from flame retardants, are well-established. birmingham.ac.uk These studies help researchers and regulators to assess the extent of human exposure to environmental contaminants and understand potential health risks. mdpi.combirmingham.ac.uk

Table 2: Principles of Human Biomonitoring for Phenolic Compounds

| Parameter | Description |

| Biomarker | Parent compound or, more commonly, its metabolites (e.g., glucuronide and sulfate conjugates). |

| Biological Matrix | Urine is preferred for non-persistent, rapidly metabolized compounds. Blood may also be used. |

| Analytical Method | Typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. |

| Purpose | To assess integrated exposure from all sources, identify trends in exposure over time, and evaluate the effectiveness of public health interventions. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex sample matrices. When coupled with mass spectrometry, it offers unparalleled specificity and sensitivity for trace-level analysis.

Gas chromatography combined with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com This technique is well-suited for metabolite profiling, allowing for the quantification of specific compounds even at very low concentrations.

While specific studies on 2-Bromo-6-isopropoxyphenol are not prevalent, a validated GC-MS method for its parent compound, 2-isopropoxyphenol (B44703), in urine provides a strong analytical precedent. nih.gov The method involves hydrolysis of conjugates, followed by solvent extraction and analysis by capillary GC with a mass-selective detector operating in single-ion monitoring (SIM) mode for selective and sensitive quantification. nih.gov A triple quadrupole GC-MS/MS system, operating in selected reaction monitoring (SRM) mode, would offer even greater selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing background interference and improving signal-to-noise for trace-level detection. thermofisher.com

Research on the related metabolite 2-isopropoxyphenol has demonstrated the robustness of GC-MS for quantitative analysis in biological fluids. The key performance parameters from this study are indicative of the results that could be expected for this compound.

Table 1: Performance Characteristics of a GC-MS Method for 2-Isopropoxyphenol in Urine

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit | 6 µg/L | nih.gov |

| Analytical Recovery | > 95% | nih.gov |

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has become an indispensable tool for non-target and suspect screening analysis in toxicology and environmental monitoring. nih.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of mass analyzers like Orbitrap or time-of-flight (TOF) systems. thermofisher.comfda.gov

For the analysis of this compound, LC-HRMS would be particularly valuable for identifying the parent compound and its potential metabolites in complex samples without the need for specific reference standards for every transformation product. chemrxiv.org The high mass accuracy (typically <5 ppm) allows for the determination of elemental compositions, greatly aiding in the structural elucidation of unknown compounds. fda.gov Full-scan HRAM (high-resolution, accurate-mass) data acquisition allows for retrospective analysis of data for compounds not initially targeted. nih.gov This is a significant advantage in exposomic studies or in identifying previously unknown degradation products in environmental samples. chemrxiv.org

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including various brominated phenols. researchgate.net When coupled with a tandem mass spectrometry (MS/MS) detector, HPLC offers high sensitivity and specificity for residue determination in challenging matrices like river water and seawater. researchgate.netnih.gov

A typical method for analyzing bromophenols involves separation on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives to improve peak shape and ionization efficiency. researchgate.netsielc.com For the analysis of this compound, HPLC-MS/MS would be the method of choice, providing low detection limits and reliable quantification.

The performance of such methods has been demonstrated for a range of bromophenols in aqueous samples, as detailed in the following table.

Table 2: Method Detection Limits (MDLs) for Various Bromophenols in Water Samples using SPE and HPLC-MS/MS

| Compound | MDL in River Water (ng/L) | MDL in Seawater (ng/L) | Reference |

|---|---|---|---|

| 2-Bromophenol | 0.2 | 0.2 | researchgate.net |

| 4-Bromophenol | 0.1 | 0.1 | researchgate.net |

| 2,4-Dibromophenol | 0.1 | 0.1 | researchgate.net |

Electrochemical Sensing Methods (e.g., Molecularly Imprinted Polymers)

Electrochemical sensors offer a promising alternative to traditional chromatographic methods, providing rapid, low-cost, and portable analysis. nih.gov Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule. electrochemsci.orgpathofscience.org The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, this compound). researchgate.net After removal of the template, cavities are left in the polymer matrix that are complementary in shape, size, and chemical functionality to the target analyte. electrochemsci.org

When integrated with an electrochemical transducer, these MIPs can form highly selective sensors. nih.gov The binding of this compound to the imprinted sites can be detected as a change in current, potential, or impedance. pathofscience.org The advantages of MIP-based sensors include their robustness, high affinity, specificity, and low production cost. nih.gov While specific MIP sensors for this compound have not been extensively reported, the technology has been successfully applied to a wide range of molecules, including other phenols, demonstrating its significant potential for this application. researchgate.net

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometry, particularly UV-Visible spectrophotometry, is a simple, cost-effective, and widely available analytical technique. Direct spectrophotometric determination of this compound may be challenging due to potential interference from other UV-absorbing compounds in the sample matrix.

However, the technique can be made highly effective through derivatization reactions that produce a unique, strongly absorbing chromophore. A common strategy involves a chemical reaction that shifts the absorption maximum to a longer wavelength where matrix interference is minimal. For instance, a method for the determination of bronopol (B193717) is based on its retroaldol reaction in the presence of NaOH to form a chromophoric derivative with a distinct absorbance maximum. nih.gov A similar approach could potentially be developed for this compound, where a reaction specific to its phenolic or substituted structure could yield a colored product suitable for quantification. The absorbance of this product would be directly proportional to the concentration of the analyte, following the Beer-Lambert law. nih.gov

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step that precedes instrumental analysis, aimed at isolating and concentrating the analyte of interest while removing interfering components from the matrix. dntb.gov.ua123docz.net

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of bromophenols from aqueous samples. researchgate.net The process involves passing the liquid sample through a cartridge containing a solid sorbent. For phenolic compounds, reverse-phase sorbents like C18-bonded silica (B1680970) or polymeric sorbents are commonly used. mdpi.com The analytes are retained on the sorbent, interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent. researchgate.net This technique effectively reduces matrix effects and pre-concentrates the analyte, leading to lower detection limits. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. dntb.gov.ua For this compound, adjusting the sample pH to suppress the ionization of the phenolic group would facilitate its extraction into a non-polar organic solvent. nih.gov

Magnetic Solid-Phase Extraction (MSPE): MSPE is an evolution of SPE that utilizes magnetic nanoparticles as the sorbent material. mdpi.com The magnetic sorbent is dispersed directly into the sample solution, and after an adsorption period, it is easily and rapidly separated from the sample using an external magnet. mdpi.commdpi.com This eliminates the need for column packing and centrifugation, simplifying and accelerating the extraction process. nih.gov Various magnetic nanoparticles, such as those based on Fe3O4 coated with graphene oxide or C18 functional groups, have been successfully used to extract phenols and other organic compounds from wastewater. nih.govnju.edu.cn

Table 3: Examples of Magnetic Sorbents Used in MSPE for Phenolic Compounds

| Sorbent Material | Target Analytes | Application | Reference |

|---|---|---|---|

| Polydopamine-coated Fe3O4 | Bisphenol A, 2,4,6-tribromophenol (B41969) | Environmental Waters | nju.edu.cn |

| Fe3O4 Graphene Oxide | Bisphenol A, Naproxen, Triclosan | Wastewater | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Catalytic Systems

There is no available literature detailing specific synthetic routes or catalytic systems developed for the production of 2-Bromo-6-isopropoxyphenol. Research on the synthesis of other brominated phenols is extensive, often involving electrophilic aromatic substitution reactions on a phenol (B47542) or substituted phenol precursor. However, methodologies and catalytic processes tailored to achieving the specific substitution pattern and functionalization of this compound have not been published.

Exploration of New Biological Targets and Therapeutic Applications

The biological activities and potential therapeutic applications of this compound have not been investigated. While many bromophenols isolated from marine sources exhibit a range of biological effects, including antioxidant, antimicrobial, and anticancer properties, no studies have been conducted to determine if this compound possesses similar activities or to identify its potential biological targets.

Advanced Environmental Risk Assessment Methodologies and Remediation Strategies

Specific environmental risk assessments for this compound are absent from the current body of scientific literature. The environmental fate, persistence, bioaccumulation potential, and toxicity of this particular compound have not been studied. General methodologies for assessing and remediating halogenated aromatic compounds exist, including bioremediation and mycoremediation, but their applicability and efficacy for this compound have not been evaluated.

Integration of In Silico and Experimental Approaches for Comprehensive Understanding

There are no published studies that integrate computational (in silico) and experimental methods to understand the properties of this compound. Such studies are crucial for predicting molecular properties, understanding interactions with biological systems, and guiding experimental research. The absence of any research on this compound means that no such integrated data is available.

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-isopropoxyphenol, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. For example:

- Bromination : Introduce bromine at the ortho position to the hydroxyl group of 6-isopropoxyphenol under controlled conditions (e.g., using Br₂ in acetic acid or HBr with a catalyst).

- Isopropoxylation : React phenol derivatives with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux.

Key considerations :- Regioselectivity : Ensure bromination occurs at the desired position (C2) by optimizing reaction temperature and solvent polarity.

- Protection/deprotection : Protect the hydroxyl group during bromination to avoid side reactions.

- Purification : Use column chromatography or recrystallization to isolate the product, as residual brominating agents may degrade the compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- ¹H/¹³C NMR :

- Identify the aromatic protons (δ 6.5–7.5 ppm) and splitting patterns to confirm substitution positions.

- The isopropoxy group shows a septet (CH, δ ~4.5 ppm) and two doublets (CH₃, δ ~1.3 ppm).

- IR : Confirm the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and ether linkage (C-O stretch ~1100–1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₉H₁₁BrO₂ (e.g., M⁺ ≈ 230–232 with isotopic Br patterns).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during functionalization of this compound?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Methodological strategies include:

- Kinetic vs. thermodynamic control : Adjust reaction conditions (temperature, solvent polarity) to favor one pathway.

- Computational modeling : Use DFT calculations to predict activation energies for competing mechanisms.

- In-situ monitoring : Employ techniques like HPLC or reaction calorimetry to track intermediate formation.

Example : If Suzuki coupling yields inconsistent products, verify the palladium catalyst’s selectivity and the stability of the boronic acid partner.

Q. What experimental designs are effective for studying the steric and electronic effects of the isopropoxy group in this compound?

- Comparative synthesis : Synthesize analogs with varying alkoxy groups (e.g., methoxy, tert-butoxy) to isolate steric/electronic contributions.

- X-ray crystallography : Determine bond angles and distances to quantify steric hindrance.

- Electrochemical analysis : Measure redox potentials to assess electron-donating/withdrawing effects of the substituent.

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

Discrepancies may stem from assay variability or compound stability. Mitigation approaches:

- Dose-response standardization : Use a unified protocol across assays (e.g., fixed incubation times, solvent controls).

- Stability studies : Monitor compound degradation under assay conditions (e.g., pH, light exposure) via LC-MS.

- Meta-analysis : Compare data across studies while accounting for variables like cell lines or solvent systems.

Methodological Guidance for Data Analysis

Q. How should researchers approach multivariate analysis of structure-activity relationships (SAR) for bromophenol derivatives?

- Descriptor selection : Include electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters.

- Machine learning : Train models (e.g., random forest, SVM) on datasets combining synthetic, spectroscopic, and bioactivity data.

- Validation : Use cross-validation and external test sets to avoid overfitting.

Q. What strategies are recommended for reconciling contradictory computational and experimental data on reaction mechanisms?

- Hybrid QM/MM simulations : Combine quantum mechanics (for active sites) and molecular mechanics (for bulk solvent effects).

- Isotopic labeling : Use deuterated analogs to validate predicted transition states experimentally.

- Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.